Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride
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Overview
Description
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride is a chemical compound with the molecular formula C12H18ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with epichlorohydrin to form an intermediate, which is then reacted with methylamine to introduce the amino group. The final step involves the esterification of the intermediate with methanol in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- Methyl 2-[4-(3-hydroxypropoxy)phenyl]acetate hydrochloride
Uniqueness
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride is unique due to the presence of both an amino group and a hydroxy group on the propoxy side chain. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-16-12(15)6-9-2-4-11(5-3-9)17-8-10(14)7-13;/h2-5,10,14H,6-8,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMPUDSISWSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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